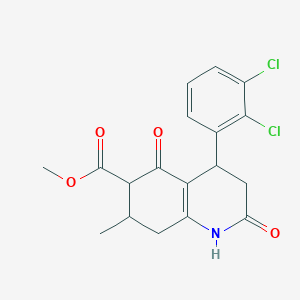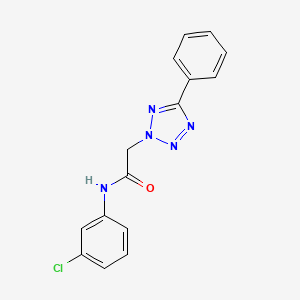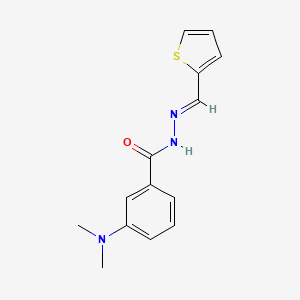
N-(2-cyanophenyl)-2-(4-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-cyanophenyl)-2-(4-methylphenoxy)acetamide, also known as CMMPA, is a synthetic compound that has been studied for its potential use in scientific research. It belongs to the class of compounds known as amides and has a molecular weight of 309.36 g/mol.
科学的研究の応用
Analgesic Mechanisms
Acetaminophen is widely recognized for its analgesic effects. Research has revealed complex mechanisms behind its pain-relieving properties, including its metabolism to N-acylphenolamine (AM404), which acts on TRPV1 and cannabinoid receptors in the brain and spinal cord, modulating nociceptive transmission without significant anti-inflammatory activity due to weak COX inhibition. This understanding opens avenues for exploring derivatives like N-(2-cyanophenyl)-2-(4-methylphenoxy)acetamide for similar or enhanced analgesic effects (Ohashi & Kohno, 2020).
Environmental Impact and Degradation
The environmental fate of acetaminophen, a structurally related compound to this compound, highlights the importance of understanding and mitigating the ecological effects of pharmaceutical compounds. Studies on acetaminophen's degradation by advanced oxidation processes (AOPs) reveal the production of by-products and their potential toxicity, emphasizing the need for efficient treatment technologies to prevent environmental contamination (Qutob et al., 2022).
Hepatotoxicity and Safety
The hepatotoxicity associated with acetaminophen overdose, leading to acute liver failure, underlines the critical need for safer analgesic alternatives. Research into acetaminophen's metabolic pathways and the impact of genetic differences on its metabolism could provide insights into reducing the risk of liver injury, potentially informing the development of safer derivatives (Zhao & Pickering, 2011).
Pharmacokinetics and Drug Interactions
Understanding the pharmacokinetics and drug interactions of acetaminophen lays the groundwork for developing new compounds with improved efficacy and safety profiles. The exploration of ketamine and its metabolites, for instance, demonstrates the complexity of drug actions and interactions, offering a model for studying this compound's potential pharmacological properties (Zanos et al., 2018).
特性
IUPAC Name |
N-(2-cyanophenyl)-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-12-6-8-14(9-7-12)20-11-16(19)18-15-5-3-2-4-13(15)10-17/h2-9H,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OINLRPQHEINQFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{2-[(3-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5526957.png)


![N'-(4-bromobenzylidene)-2-[(2-bromobenzyl)thio]acetohydrazide](/img/structure/B5526970.png)

![(3S)-1-{[(3-methoxyphenyl)thio]acetyl}-N,N-dimethylazepan-3-amine](/img/structure/B5526978.png)

![N-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5526993.png)
![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)butanamide](/img/structure/B5527004.png)
![2-({5-[3-(acetylamino)phenyl]-1,3,4-oxadiazol-2-yl}thio)-N-1,3-thiazol-2-ylacetamide](/img/structure/B5527005.png)
![5-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-N-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide](/img/structure/B5527019.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B5527041.png)
